Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)-
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Overview
Description
Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)- is a chemical compound with the molecular formula C10H10N4O3S and a molecular weight of 266.28 g/mol . It is a derivative of benzenesulfonamide and contains both an amino group and a hydroxy-pyrimidinyl group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)- typically involves the reaction of 4-aminobenzenesulfonamide with 5-hydroxy-2-pyrimidine . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzenesulfonamide derivatives .
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s effects are mediated through its binding to the active site of the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide derivative with similar antimicrobial properties.
Sulfamethazine: A sulfonamide used in veterinary medicine.
Sulfamerazine: Similar to sulfamethazine, used for its antibacterial properties.
Uniqueness
Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)- is unique due to its specific structural features, such as the presence of both an amino group and a hydroxy-pyrimidinyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
70800-61-2 |
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Molecular Formula |
C10H10N4O3S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
4-amino-N-(5-hydroxypyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10N4O3S/c11-7-1-3-9(4-2-7)18(16,17)14-10-12-5-8(15)6-13-10/h1-6,15H,11H2,(H,12,13,14) |
InChI Key |
VBMYFGQAZZYDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=N2)O |
Origin of Product |
United States |
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